2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound exhibits significant interest in medicinal chemistry due to its structural features, which can be modified for various pharmacological applications. The compound's synthesis and characterization are critical for understanding its potential uses in drug development.
The synthesis of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can be traced through various chemical processes, including the bromination of specific precursors and subsequent esterification reactions. Notably, it is related to compounds used in the production of fexofenadine, a non-sedating antihistamine, which highlights its relevance in pharmaceutical applications .
This compound is classified as an ester due to the presence of the carboxylate functional group. It also belongs to the class of quinolines, which are bicyclic aromatic compounds known for their diverse biological activities. The presence of bromine in its structure further categorizes it as a halogenated compound, which often enhances biological activity.
The synthesis of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves several key steps:
The technical details of these synthetic routes involve precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is . Its structure consists of a quinoline core with a methyl group at position eight and a carboxylate moiety at position four, along with a branched alkyl chain (2-methylpropyl) attached to the carboxylic acid .
Key structural data include:
The primary reactions involving 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate include:
These reactions require careful control of conditions such as pH, temperature, and concentration to ensure high yields and selectivity towards desired products.
The mechanism of action for compounds like 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate often involves interaction with biological targets such as enzymes or receptors. In particular, quinolines have been noted for their ability to inhibit certain enzymes involved in inflammatory pathways or act as modulators for neurotransmitter receptors.
Research indicates that similar quinoline derivatives exhibit anti-inflammatory and analgesic properties, suggesting that this compound may share these pharmacological activities through similar mechanisms .
Relevant data regarding these properties can be obtained from material safety data sheets or chemical catalogs that provide comprehensive details on handling and storage.
The primary applications of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate lie within medicinal chemistry:
This compound's unique structure allows researchers to explore its potential efficacy against various diseases, particularly those involving inflammation or allergic responses .
The design of 2-methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate exemplifies a rational molecular hybridization approach, combining three pharmacophoric elements: a quinoline core, a 4-bromophenyl substituent, and an isobutyl ester chain. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its DNA gyrase inhibitory activity, as evidenced by derivatives like phenylquinoline-oxadiazoles and benzylidene hydrazineyl quinolines that exhibit potent activity against Staphylococcus aureus (MIC: 10–62 ng/mL) [2]. The 4-bromophenyl group at the C2 position enhances steric and electronic interactions with the hydrophobic pocket of the bacterial DNA gyrase ATP-binding site. Finally, the 2-methylpropyl (isobutyl) ester at C4 optimizes lipophilicity and cell membrane permeability, as confirmed by computational predictions of high gastrointestinal absorption for related quinoline carboxylates [2]. This hybridization leverages synergistic effects to enhance antimicrobial potency while counteracting resistance mechanisms.
The 4-bromophenyl group at the quinoline C2 position is a critical SAR feature that enhances target binding through two mechanisms:
Table 1: Impact of C2 Substituents on Antimicrobial Activity
| C2 Substituent | MIC vs. S. aureus (μg/mL) | DNA Gyrase IC~50~ (μM) |
|---|---|---|
| 4-Bromophenyl | 10–15 | 8.45–33.64 |
| 4-Methylphenyl | 40–60 | >50 |
| Phenyl (unsubstituted) | >100 | >100 |
The 2-methylpropyl ester at C4 significantly influences bioavailability and target engagement:
Table 2: SAR of Quinoline C4 Ester Chains
| Ester Group | logP | S. aureus MIC (μg/mL) | Metabolic Stability (t~1/2~, min) |
|---|---|---|---|
| 2-Methylpropyl (isobutyl) | 4.2 | 10–15 | 42.7 |
| Ethyl | 3.1 | 25–30 | 18.3 |
| n-Butyl | 4.8 | 20–25 | 36.9 |
| Phenyl | 4.5 | >50 | 58.1 |
The 8-methyl group on the quinoline core contributes to activity through:
Key physicochemical parameters governing antimicrobial efficacy include:
Table 3: Predicted Physicochemical and Binding Properties
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 398.3 g/mol | PubChem [1] |
| logP | 4.2 | PubChem Predicted [1] |
| TPSA | 49.4 Ų | SMILES Calculation [1] |
| H-Bond Acceptors | 3 | PubChem [1] |
| Predicted CCS (M+H)+ | 188.2 Ų | PubChem [1] |
| Docking Score (DNA Gyrase) | −7.73 kcal/mol (analogue) | Molecular Modeling [2] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6